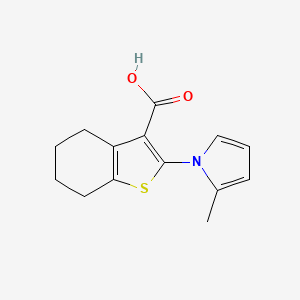
17,20,23,26-Tetraoxatetratetracontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17,20,23,26-Tetraoxatetratetracontane is a chemical compound with a complex structure characterized by multiple ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17,20,23,26-Tetraoxatetratetracontane typically involves multi-step organic synthesis techniques. The process often starts with simpler molecules that undergo a series of reactions, including etherification and chain elongation, to form the final compound. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and yield while maintaining the purity of the compound. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
17,20,23,26-Tetraoxatetratetracontane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to derivatives with unique characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice and temperature, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of functionalized compounds.
Applications De Recherche Scientifique
17,20,23,26-Tetraoxatetratetracontane has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of ether linkages and their reactivity.
Biology: The compound’s unique structure makes it a subject of interest in biochemical research, particularly in understanding interactions with biological molecules.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 17,20,23,26-Tetraoxatetratetracontane exerts its effects involves interactions with molecular targets through its ether linkages. These interactions can influence various biochemical pathways, depending on the specific application. For example, in drug delivery, the compound may facilitate the transport of active pharmaceutical ingredients to target sites within the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
17,20,23,26,29-Pentaoxapentatetracontane: Similar in structure but with an additional ether linkage.
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol: Contains multiple ether linkages and a hydroxyl group.
Uniqueness
17,20,23,26-Tetraoxatetratetracontane is unique due to its specific arrangement of ether linkages, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
681424-19-1 |
|---|---|
Formule moléculaire |
C40H82O4 |
Poids moléculaire |
627.1 g/mol |
Nom IUPAC |
1-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]octadecane |
InChI |
InChI=1S/C40H82O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-42-36-38-44-40-39-43-37-35-41-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 |
Clé InChI |
MXTKARBKBXAYOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



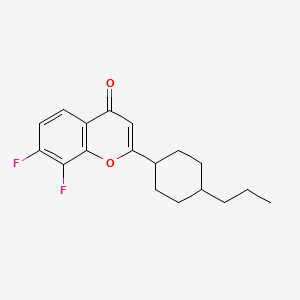
![Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide](/img/structure/B12520228.png)
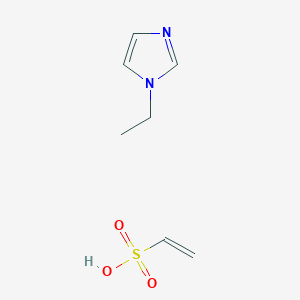
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B12520239.png)
![Sodium 2-{2-[2-(2,6-dimethylpiperidine-1-carbonylamino)-4,4-dimethylpentanamido]-3-[1-(methoxycarbonyl)indol-3-yl]propanamido}hexanoate](/img/structure/B12520242.png)
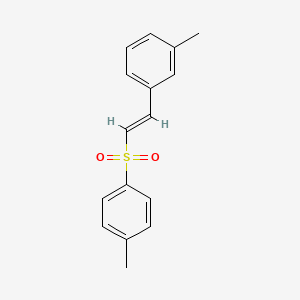


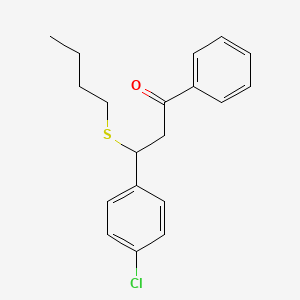
![4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12520287.png)

